2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride
Description
2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride is a quaternary ammonium compound featuring an isoquinolinium core substituted with a 2-ethoxy-2-oxoethyl group at the 2-position, paired with a chloride counterion. The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 2nd position of the heterocycle. The ethoxy-oxoethyl substituent introduces both ester functionality and alkyl chain flexibility, which may influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
54817-42-4 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C13H14NO2.ClH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
VWFGPGJTCDPFKO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride typically involves the reaction of isoquinoline with ethyl chloroacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinium compounds .
Scientific Research Applications
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include quinoline-based esters (e.g., 2-ethoxy-2-oxoethyl quinoline carboxylates) and quaternary ammonium salts (e.g., 2-chloro-N,N-dimethylethanaminium chloride). Key structural differences and similarities are summarized below:
Key Observations :
- Core Heterocycle: Isoquinolinium’s cationic nature contrasts with neutral quinoline derivatives, affecting solubility and electrostatic interactions.
- Substituent Position: The ethoxy-oxoethyl group in the target compound is directly attached to the nitrogen in the isoquinolinium ring, whereas quinoline analogs in feature ester substituents at carboxylate positions .
- Biological Implications: Cationic quaternary ammonium compounds (e.g., the target) often disrupt microbial membranes, while neutral quinoline esters may inhibit enzymes or DNA gyrases .
Physicochemical Properties
While direct data on the target compound’s properties is unavailable, inferences can be drawn from analogous structures:
- Molecular Electrostatic Potential (MEP): The cationic charge localized on the isoquinolinium nitrogen may enhance interactions with negatively charged biological membranes or DNA, differing from the neutral quinoline analogs studied in .
- Frontier Orbitals: Ethoxy-oxoethyl groups in quinoline derivatives () influence HOMO-LUMO gaps, affecting redox reactivity. The target’s cationic structure may further modulate electronic properties .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
